molecular formula C21H19FN4O3S B2759338 4-(2-(2-((4-Fluorobenzyl)thio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetamido)benzamide CAS No. 1105214-65-0

4-(2-(2-((4-Fluorobenzyl)thio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetamido)benzamide

Cat. No.: B2759338
CAS No.: 1105214-65-0
M. Wt: 426.47
InChI Key: BCWBWUBYKZTSGB-UHFFFAOYSA-N
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Description

4-(2-(2-((4-Fluorobenzyl)thio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetamido)benzamide is a useful research compound. Its molecular formula is C21H19FN4O3S and its molecular weight is 426.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

New synthetic pathways have been developed to create compounds with potential anti-inflammatory and analgesic properties, indicating a methodological interest in exploring the structural analogs of this compound for therapeutic uses. The synthesis of novel compounds often leads to the discovery of materials with unique biological or chemical properties, which can be further optimized for specific applications (Abu‐Hashem et al., 2020).

Biological Evaluation

Research on similar compounds has shown significant potential in the field of medicine, particularly in the development of antiviral, antimicrobial, and antimalarial agents. Studies have investigated the metabolism and disposition of potent HIV integrase inhibitors, highlighting the role of specific structural features in enhancing drug efficacy and selectivity (Monteagudo et al., 2007). This research is crucial for the design of new therapeutic agents targeting various stages of viral infections.

Antimicrobial and Antimalarial Activities

Several synthesized compounds, including thiazole and thiazolidine analogs, have demonstrated promising antimicrobial activities against a range of bacterial and fungal strains. The presence of fluorine atoms and specific substituents has been linked to enhanced antimicrobial efficacy, indicating a potential area for further exploration in the development of new antibiotics and antifungal agents (Desai et al., 2013).

Mechanism of Action

Properties

IUPAC Name

4-[[2-[2-[(4-fluorophenyl)methylsulfanyl]-4-methyl-6-oxo-1H-pyrimidin-5-yl]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN4O3S/c1-12-17(10-18(27)25-16-8-4-14(5-9-16)19(23)28)20(29)26-21(24-12)30-11-13-2-6-15(22)7-3-13/h2-9H,10-11H2,1H3,(H2,23,28)(H,25,27)(H,24,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCWBWUBYKZTSGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)SCC2=CC=C(C=C2)F)CC(=O)NC3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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